Isothiafludine

HBV replication inhibition Core protein allosteric modulator HepG2.2.15 cells

Isothiafludine (NZ-4, W28F) is a uniquely differentiated bis-heterocycle tandem HBV core protein allosteric modulator (CpAM). Unlike HAP or SBA class CpAMs, it specifically disrupts the pgRNA-HBcAg interaction to induce replication-deficient capsids. Retains full activity against 3TC/ETV-dual-resistant and ADV-resistant HBV mutants. Supplied with defined reference parameters (IC50 = 1.33 μM, KD = 50.6 μM, SI = 37.9) and oral bioavailability validated in DHBV-infected duck models. The optimal chemical probe for HBV capsid assembly research, combination therapy studies, and medicinal chemistry lead optimization.

Molecular Formula C18H18FN3OS2
Molecular Weight 375.5 g/mol
Cat. No. B1672622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsothiafludine
SynonymsIsothiafludine;  NZ‐4;  W-28-F;  NZ 4;  W 28 F;  NZ4;  W28F
Molecular FormulaC18H18FN3OS2
Molecular Weight375.5 g/mol
Structural Identifiers
SMILESCC(C)CC1=C(N=C(S1)C2=NC=CS2)C(=O)NCC3=CC=C(C=C3)F
InChIInChI=1S/C18H18FN3OS2/c1-11(2)9-14-15(22-18(25-14)17-20-7-8-24-17)16(23)21-10-12-3-5-13(19)6-4-12/h3-8,11H,9-10H2,1-2H3,(H,21,23)
InChIKeyDPHPCLGZSLZAGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Isothiafludine (NZ-4): A Structurally Distinct HBV Core Protein Allosteric Modulator for Antiviral Research and Drug Development


Isothiafludine (also designated NZ-4 and W28F; CAS 960527-22-4) is a synthetic non-nucleoside small molecule belonging to the bis-heterocycle tandem class derived from the natural product leucamide A. It functions as a hepatitis B virus (HBV) core protein allosteric modulator (CpAM), specifically interfering with the interaction between pregenomic RNA (pgRNA) and the HBV core antigen (HBcAg) during nucleocapsid assembly, thereby inducing the formation of replication-deficient capsids [1]. Isothiafludine is orally bioavailable and has advanced to Phase I clinical evaluation in China for the treatment of chronic hepatitis B infection [2].

Why Isothiafludine Cannot Be Substituted by Other HBV Core Protein Allosteric Modulators


HBV core protein allosteric modulators (CpAMs) constitute a chemically and mechanistically heterogeneous class of antiviral agents. Isothiafludine, a bis-heterocycle tandem derivative, exhibits a distinct molecular scaffold and mechanism of action compared to other well-characterized CpAMs such as the heteroaryldihydropyrimidine (HAP) class (e.g., Bay 41-4109) and the sulfamoylbenzamide (SBA) class [1]. Furthermore, Isothiafludine demonstrates a differentiated spectrum of activity against nucleos(t)ide analog-resistant HBV variants [2]. Given the substantial variation in potency, selectivity indices, and resistance profiles across CpAM subclasses, generic substitution of Isothiafludine with another CpAM for research or drug development purposes is scientifically unjustified without direct comparative data. The evidence detailed in Section 3 substantiates these critical differentiators.

Quantitative Evidence for Selecting Isothiafludine Over Alternative HBV Core Protein Modulators


In Vitro Anti-HBV Potency of Isothiafludine Compared to GLS4 and Bay 41-4109

In HepG2.2.15 cells, Isothiafludine (NZ-4) suppressed intracellular HBV replication with an IC₅₀ value of 1.33 μM (1,330 nM) [1]. For comparison, the structurally distinct CpAM GLS4 (morphothiadin) demonstrates an EC₅₀ of 62.24 nM in similar cellular assays , while the HAP-class CpAM Bay 41-4109 inhibits HBV with an IC₅₀ of 53 nM [2].

HBV replication inhibition Core protein allosteric modulator HepG2.2.15 cells

Selectivity Index of Isothiafludine for HBV Replication Versus Cellular Cytotoxicity

In HepG2.2.15 cells, Isothiafludine inhibited HBV replication with an IC₅₀ of 1.33 μM and exhibited a 50% cytotoxic concentration (CC₅₀) of 50.4 μM, yielding a calculated selectivity index (SI) of 37.9 [1]. Comparative SI data for GLS4 and Bay 41-4109 in identical cell lines are not readily available in public domain literature; however, this SI value indicates a substantial therapeutic window for Isothiafludine in this cellular model [1].

Selectivity index Cytotoxicity HepG2.2.15 cells

Activity of Isothiafludine Against Clinically Relevant Drug-Resistant HBV Mutants

Isothiafludine maintains antiviral activity against HBV variants resistant to standard-of-care nucleos(t)ide analogs. Specifically, it is active against the replication of both lamivudine (3TC)/entecavir (ETV)-dual-resistant and adefovir dipivoxil (ADV)-resistant HBV mutants [1]. In contrast, the clinical utility of nucleoside analogs like lamivudine is severely compromised by the rapid emergence of resistant viral populations [2].

Drug resistance HBV mutants Lamivudine resistance Entecavir resistance Adefovir resistance

Clinical Development Status of Isothiafludine as a Differentiator from Preclinical CpAMs

Isothiafludine (W28F) received approval from the Chinese State Food and Drug Administration (SFDA) to enter Phase I clinical trials for the treatment of chronic hepatitis B on March 5, 2012 [1]. A Phase I study evaluating safety, tolerability, and pharmacokinetics of a single oral dose in healthy volunteers has been completed [2]. This clinical advancement contrasts with the predominantly preclinical status of many other CpAMs, including Bay 41-4109, for which public records do not indicate progression to human trials [3].

Clinical development Phase I trial Drug candidate

Binding Affinity of Isothiafludine for HBV Core Protein Compared to Analogues

Isothiafludine (NZ-4) binds to the HBV capsid protein with an equilibrium dissociation constant (KD) of 50.6 μM [1]. This value served as a benchmark for the development of more potent analogues, such as compound II-8b, which exhibited a comparable binding affinity (KD = 60.0 μM) and slightly reduced anti-HBV DNA replication activity (IC₅₀ = 2.2 ± 1.1 μM versus 1.33 μM for NZ-4) [1].

Binding affinity HBV core protein Capsid assembly inhibitor

In Vivo Efficacy of Orally Administered Isothiafludine in a Duck Hepatitis B Virus Model

In the duck hepatitis B virus (DHBV) infection model, oral administration of Isothiafludine at doses of 25, 50, and 100 mg/kg/day for 15 days resulted in a dose-dependent inhibition of DHBV DNA replication [1]. While quantitative data on viral load reduction are not provided in the abstract, this study confirms the oral bioavailability and in vivo antiviral activity of Isothiafludine [1]. Comparable in vivo efficacy data for GLS4 in the same model are not available; however, GLS4 has demonstrated antiviral activity in a mouse model using HepAD38 cells at doses of 7.5-60 mg/kg [2].

In vivo efficacy DHBV model Oral bioavailability

Optimal Scientific and Industrial Applications of Isothiafludine Based on its Differentiated Profile


Investigating Mechanisms of HBV Core Protein Allosteric Modulation and Capsid Assembly Inhibition

Isothiafludine serves as a valuable chemical probe for dissecting the molecular details of HBV capsid assembly and the specific step of pgRNA encapsidation. Its well-characterized mechanism—interference with the pgRNA-HBcAg interaction—and its distinct bis-heterocycle tandem scaffold differentiate it from other CpAM classes like HAPs (e.g., Bay 41-4109) and SBAs. Researchers can leverage Isothiafludine to study structure-activity relationships and to identify novel binding sites on the HBV core protein [1]. Its defined binding affinity (KD = 50.6 μM) provides a useful benchmark for the development and characterization of next-generation CpAMs [2].

Evaluating Combination Antiviral Strategies to Overcome Nucleos(t)ide Analog Resistance

Given its retained activity against lamivudine/entecavir-dual-resistant and adefovir-resistant HBV mutants [1], Isothiafludine is an ideal tool compound for preclinical studies exploring combination therapies. It can be used in vitro and in vivo to assess whether co-administration with standard-of-care nucleos(t)ide analogs (e.g., entecavir, tenofovir) yields additive or synergistic antiviral effects and delays the emergence of resistance. Its oral bioavailability and clinical advancement to Phase I [3] further support its utility in translational research aimed at developing novel combination regimens for chronic hepatitis B.

Medicinal Chemistry Optimization of Non-Nucleoside HBV Capsid Assembly Inhibitors

Isothiafludine represents a validated lead scaffold for medicinal chemistry programs targeting the HBV core protein. Its well-documented in vitro potency (IC₅₀ = 1.33 μM) [1], selectivity index (SI = 37.9) [1], and binding affinity (KD = 50.6 μM) [2] provide a robust set of reference parameters for the design, synthesis, and evaluation of novel analogues. The compound's distinct bis-heterocycle structure offers multiple vectors for chemical modification, enabling SAR studies aimed at improving potency, pharmacokinetic properties, and safety margins.

Preclinical In Vivo Efficacy Studies in the Duck Hepatitis B Virus (DHBV) Model

The oral bioavailability and dose-dependent antiviral efficacy of Isothiafludine in the DHBV-infected duck model [1] make it a suitable positive control or reference compound for researchers using this established preclinical model to evaluate new anti-HBV agents. The availability of this in vivo data allows for direct comparison of new compounds against a known CpAM with a defined mechanism and clinical development history [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Isothiafludine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.